molecular formula C9H13NO B2947643 (S)-2-Amino-2-phenyl-1-propanol CAS No. 5267-64-1; 90642-81-2

(S)-2-Amino-2-phenyl-1-propanol

Cat. No. B2947643
CAS RN: 5267-64-1; 90642-81-2
M. Wt: 151.209
InChI Key: WAQCLDRCXNFRBI-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-2-phenyl-1-propanol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.209. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Amino-2-phenyl-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-2-phenyl-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5267-64-1; 90642-81-2

Product Name

(S)-2-Amino-2-phenyl-1-propanol

Molecular Formula

C9H13NO

Molecular Weight

151.209

IUPAC Name

(2S)-2-amino-2-phenylpropan-1-ol

InChI

InChI=1S/C9H13NO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3/t9-/m1/s1

InChI Key

WAQCLDRCXNFRBI-SECBINFHSA-N

SMILES

CC(CO)(C1=CC=CC=C1)N

solubility

not available

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The product of Example 449G (0.58 g, 3.2 mmol) and sodium borohydride (0.12 g, 3.2 mmol) in 75% aqueous EtOH (7.6 mL) were refluxed for 1.5 hours. The reaction mixture was concentrated and the residue was diluted with water (15 mL) and extracted with ethyl acetate (2×25 mL). The organic layer was washed with water (2×10 mL) and brine, dried over MgSO4, concentrated to give the title compound as colorless viscous oil, which later crystallized (0.27 g, 55%). 1H-NMR (300 MHz, CDCl3) δ ppm: 1.46 (s, 3H), 1.86 (br-s, 2H), 3.59 (d, J=10.7 Hz, 1H), 3.65 (d, J=10.7 Hz, 1H), 7.22-7.30 (m, 1H), 7.31-7.41 (m, 2H), 7.41-7.49 (m, 2H). MS ESI+ m/z: 152 (M+H).
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
7.6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.